Ethyl 2,2-diethoxypropionate

Vue d'ensemble

Description

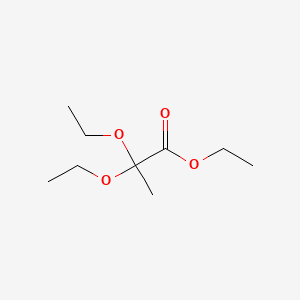

Ethyl 2,2-diethoxypropionate is a chemical compound with the molecular formula C9H18O4 . It is also known by other names such as Propanoic acid, 2,2-diethoxy-, ethyl ester; Propionic acid, 2,2-diethoxy-, ethyl ester; Ethyl 2,2-diethoxypropanoate .

Synthesis Analysis

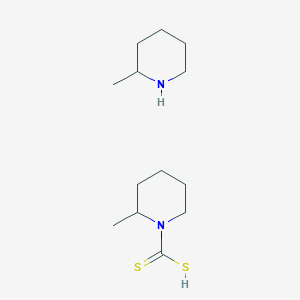

This compound can be synthesized from Ethyl pyruvate and Triethyl orthoformate . The synthesis involves the use of toluene-4-sulfonic acid in ethanol . The reaction conditions include a temperature of 60° C for 15 minutes, which is then slowly increased to 80° C . The ethyl formate produced in the reaction is distilled off .

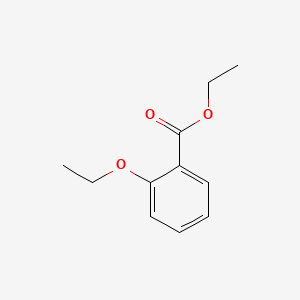

Molecular Structure Analysis

The molecular structure of this compound can be represented in a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .

Physical and Chemical Properties Analysis

The molecular weight of this compound is 190.2368 . More detailed physical and chemical properties are not available in the current resources.

Applications De Recherche Scientifique

Synthesis of Heterocycles

Ethyl 2,2-diethoxypropionate has been utilized in the synthesis of various heterocyclic compounds. For instance, it played a crucial role in the convenient synthesis of functionalized 5,6-dihydro-2H-1,2,6-thiadiazine 1,1-dioxides, a novel class of heterocycles (Lee & Kohn, 1990). Similarly, its application was evident in the synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid esters from o-nitrobenzaldehydes, showcasing its utility in streamlining complex organic syntheses (Venkatesan, Hocutt, Jones, & Rabinowitz, 2010).

Chemical Transformation and Catalysis

This compound has been a key reagent in various chemical transformations. For example, it was involved in the acetalization of alkenes catalyzed by Pd(OAc)2/NPMoV supported on activated carbon, demonstrating its role in catalytic processes (Kishi, Sakaguchi, & Ishii, 2000). This compound also found application in the ultrasound-assisted synthesis of quinoline derivatives, highlighting its versatility in facilitating chemical reactions (Prasad et al., 2017).

Applications in Organic Synthesis

This compound's utility extends to various organic synthesis processes. Its role in the selective cyclodimerization and cyclotrimerization of acetals, as catalyzed by Lewis acids, exemplifies its importance in producing complex organic structures (Maeda, Obora, & Ishii, 2009). Moreover, it has been used in the preparation of diethyl (1R*,4S*,5R*,8R*)-4,8-dimethyl-2,3;6,7-dibenzo-9-oxabicyclo[3.3.1]nona-2,6-diene-4,8-dicarboxylate, showcasing its application in creating novel molecular structures (Chen et al., 1978).

Safety and Hazards

Safety data sheets suggest that Ethyl 2,2-diethoxypropionate should be handled with care to avoid dust formation, breathing mist, gas or vapours . Contact with skin and eyes should be avoided . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of a spill or leak, personnel should be evacuated to safe areas .

Propriétés

IUPAC Name |

ethyl 2,2-diethoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O4/c1-5-11-8(10)9(4,12-6-2)13-7-3/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAMIFTXHAJQHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10225742 | |

| Record name | Propionic acid, 2,2-diethoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7476-20-2 | |

| Record name | Ethyl 2,2-diethoxypropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7476-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Diethoxypropionic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007476202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2,2-diethoxypropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2,2-diethoxypropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2,2-diethoxypropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propionic acid, 2,2-diethoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-DIETHOXYPROPIONIC ACID ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZ0F472PLF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

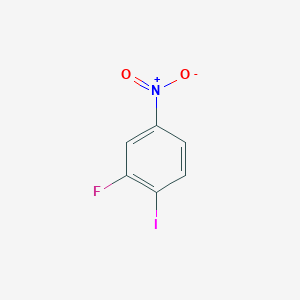

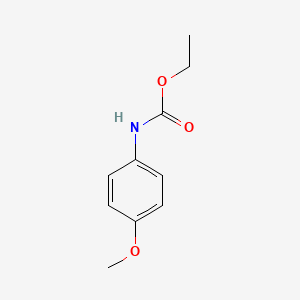

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common applications of Ethyl 2,2-diethoxypropanoate in organic synthesis?

A1: Ethyl 2,2-diethoxypropanoate serves as a versatile reagent in organic synthesis due to its reactivity with nucleophiles. [] This allows for the creation of various α-difunctional products. Furthermore, this compound acts as a valuable precursor for synthesizing heterocyclic compounds. [] The ability of Ethyl 2,2-diethoxypropanoate to undergo transacetalization reactions adds another layer of synthetic utility, enabling the preparation of diverse molecular scaffolds. []

Q2: How can I prepare Ethyl 2,2-diethoxypropanoate in the laboratory?

A2: Ethyl 2,2-diethoxypropanoate can be synthesized through the acetalization of ethyl pyruvate. [] This reaction typically involves reacting ethyl pyruvate with an alcohol (ROH) in the presence of an acid catalyst like hydrochloric acid (HCl), trialkyl orthoesters (HC(OR)3), p-toluenesulfonic acid (TsOH), or sulfuric acid (H2SO4). [] Alternatively, using ethylene glycol (HOCH2CH2OH) with TsOH as a catalyst and removing water by azeotropic distillation with benzene (C6H6) in a Dean-Stark apparatus is another viable method. []

Q3: What precautions should be taken when handling and storing Ethyl 2,2-diethoxypropanoate?

A3: It is recommended to store Ethyl 2,2-diethoxypropanoate at low temperatures to maintain its stability. [] Specific safety precautions and handling information should be obtained from the material safety data sheet (MSDS) provided by the supplier.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1585337.png)